N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
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Description
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H14FN5O3S and its molecular weight is 351.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-MET receptor tyrosine kinase . This receptor plays a critical role in human oncogenesis and tumor progression .
Mode of Action
The compound interacts with the c-MET receptor, inhibiting its function . This inhibition can prevent the growth of tumors that are dependent on the c-MET pathway for their proliferation .
Biochemical Pathways
The compound affects the c-MET signaling pathway . By inhibiting the c-MET receptor, it disrupts the signaling that promotes tumor growth and progression .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The primary result of the compound’s action is the inhibition of tumor growth in c-MET dependent tumor models . This can potentially lead to a decrease in tumor size and a slowdown in tumor progression .
Action Environment
The action of the compound can be influenced by various environmental factors. The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O3S/c1-24(21,22)16-8-9-23-13-7-6-12-17-18-14(20(12)19-13)10-2-4-11(15)5-3-10/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCFQOUIUJINGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.